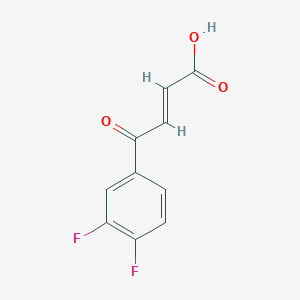

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Übersicht

Beschreibung

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a but-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorophenylboronic acid with an appropriate enone or enolate precursor. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound has been investigated for its therapeutic potential due to its unique structural properties. It is particularly noted for:

- Anti-inflammatory Properties : Studies suggest that compounds with similar structures may inhibit enzymes involved in inflammatory pathways. This positions 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid as a candidate for developing anti-inflammatory agents.

- Enzyme Inhibition : The compound has been explored as a Michael acceptor that can form covalent bonds with cysteine residues in proteins. This property is crucial for designing irreversible inhibitors for various enzymes .

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of proline racemase, derivatives of this compound were synthesized and evaluated for their inhibitory effects against Clostridioides difficile strains. The results indicated promising candidates with effective inhibition profiles and low toxicity .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in:

- Metabolic Pathways : It aids in understanding enzyme interactions and metabolic processes. Its binding affinity with specific proteins is crucial for elucidating biological mechanisms.

- Structure-Activity Relationship (SAR) Studies : Research has shown that varying substituents on the aromatic ring can significantly affect the biological activity of similar compounds. The 2,4-difluorophenyl group has been identified as an effective specificity domain for further development in SAR studies .

Materials Science

Research indicates that this compound has potential applications in materials science:

Wirkmechanismus

The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Difluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.

3,4-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in its overall structure and reactivity.

3,4-Difluorophenyl isocyanate: Another related compound with distinct functional groups and applications.

Uniqueness

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is unique due to its combination of the difluorophenyl group and the enone moiety, which imparts specific reactivity and potential for diverse applications in various fields.

Biologische Aktivität

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a difluorophenyl group attached to a butenoic acid moiety, suggests various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2O3, with a molecular weight of approximately 212.15 g/mol. The structural representation is as follows:

This compound features a difluorophenyl group that enhances lipophilicity and may influence biological interactions compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Michael Addition : The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in inflammatory processes, suggesting anti-inflammatory properties .

- Cell Signaling Modulation : Studies indicate that it may modulate cellular signaling pathways relevant to cancer progression and inflammation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing potential for development as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted:

- Cell Line Testing : Inhibition of growth in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines was observed at micromolar concentrations.

- Mechanistic Insights : The compound induced apoptosis via the caspase pathway, leading to increased levels of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Oxo-4-phenyl-but-2-enoic acid | C10H8O3 | Lacks fluorine substituents; similar applications |

| 3-Fluoro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid | C10H7FO4 | Contains hydroxyl group; different biological activity |

| 5-Dibenzosuberone | C19H14O | Larger structure; used in organic synthesis |

The presence of fluorine atoms in this compound enhances its metabolic stability and alters pharmacokinetics compared to other compounds lacking such substituents .

Case Studies

- Study on Anti-inflammatory Effects :

- Cancer Cell Proliferation Inhibition :

Eigenschaften

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIUAVCQAVVOW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.